Pentafluorophenylpropyltrimethoxysilane, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

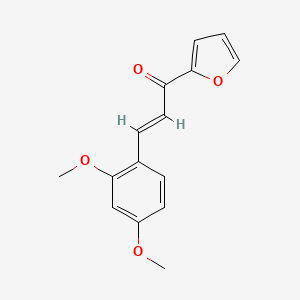

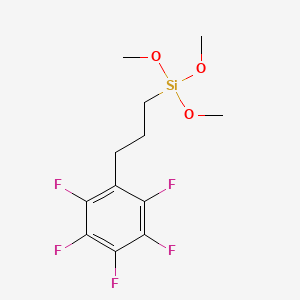

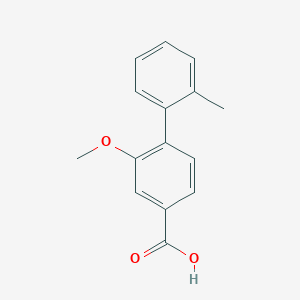

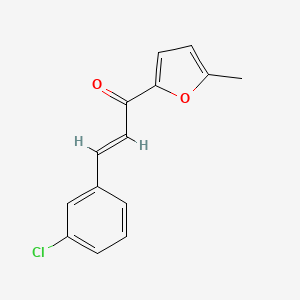

Pentafluorophenylpropyltrimethoxysilane is a chemical compound with the molecular formula C12H15F5O3Si . It is a liquid substance and has a molecular weight of 330.33 g/mol . It is also known by other names such as Trimethoxy [1- (pentafluorophenyl)propyl]silane .

Molecular Structure Analysis

The molecular structure of Pentafluorophenylpropyltrimethoxysilane consists of a pentafluorophenyl group attached to a propyl group, which is further attached to a trimethoxysilane group . The average mass of the molecule is 330.323 Da and the monoisotopic mass is 330.071075 Da .Physical And Chemical Properties Analysis

Pentafluorophenylpropyltrimethoxysilane has a density of 1.2±0.1 g/cm³ . It has a boiling point of 209.5±35.0 °C at 760 mmHg . The vapour pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.8±3.0 kJ/mol . The flash point is 80.5±25.9 °C . The index of refraction is 1.429 .Scientific Research Applications

Fluorophore Development

Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted in various research fields . Pentafluorophenylpropyltrimethoxysilane, with its benzene ring and electron-withdrawing fluorine atoms, could potentially be used in the development of these fluorophores.

Polymer Science

Hydrosilylation reactions, the anti-Markovnikov additions of silanes to unsaturated bonds present in compounds such as alkenes and alkynes, offer numerous unique and advantageous properties for the preparation of polymeric materials . Given its silane group, Pentafluorophenylpropyltrimethoxysilane could potentially be used in these reactions.

Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)

Pentafluorophenylpropyltrimethoxysilane could potentially be used in the development of coatings, adhesives, sealants, and elastomers (C.A.S.E.) . Its silane group could provide adhesion to various substrates, while the fluorine atoms could impart resistance to weathering and chemical attack.

Catalyst Preparation

The compound has potential applications in the preparation of catalysts . The silane group could be used to attach the catalyst to a support, while the fluorine atoms could modify the electronic properties of the catalyst.

Plasma Processing Industry

Pentafluorophenylpropyltrimethoxysilane could potentially be used in the plasma processing industry . The fluorine atoms could be used to generate reactive fluorine species in the plasma, which could be used for etching or cleaning processes.

Solvent for Spectrometry

It was used as a solvent in a study to determine singlet oxygen lifetimes from phosphorescence decays in halogen substituted perfluorinated solvents by infrared emission spectrometry .

Safety and Hazards

Pentafluorophenylpropyltrimethoxysilane is classified as causing serious eye irritation (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing hands thoroughly after handling . In case of eye contact, rinse cautiously with water for several minutes and seek medical advice if irritation persists .

properties

IUPAC Name |

trimethoxy-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F5O3Si/c1-18-21(19-2,20-3)6-4-5-7-8(13)10(15)12(17)11(16)9(7)14/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBYFXZUTXZYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F5O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)

![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)